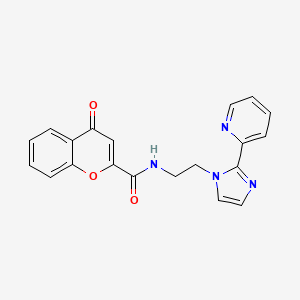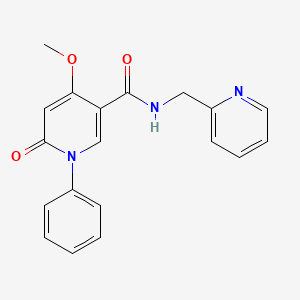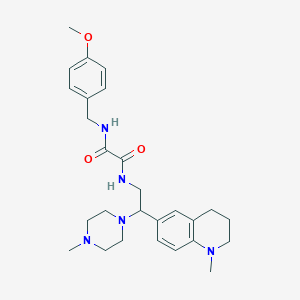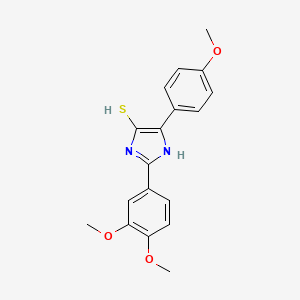
3-(methyl(phenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(methyl(phenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one” is a complex organic molecule that contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . It also has a phenyl group (a ring of six carbon atoms, often referred to as a “benzene ring”) and a methyl group (a single carbon atom bonded to three hydrogen atoms) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, with various functional groups attached. These include a phenyl group, a methyl group, and an amino group. The exact structure would depend on the specific locations of these groups on the triazine ring .Chemical Reactions Analysis
Triazines are known to participate in a variety of chemical reactions. They can act as bases, forming adducts with acids. They can also undergo electrophilic substitution reactions at the carbon atoms of the triazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar bonds .Scientific Research Applications
Crystal Structure and Chemical Properties
- The compound belongs to a class of chemicals where the 1,2,4-triazine ring is often planar and forms various dihedral angles with adjacent phenyl and benzene rings, impacting its physical properties. These characteristics are crucial for understanding its interactions and potential applications in materials science or pharmaceuticals (Fun et al., 2011).
Synthesis and Modification
- The compound's derivatives can be synthesized through various reactions involving primary amines, showcasing the flexibility and potential for creating a range of similar compounds with diverse properties. This adaptability makes it a valuable candidate for further chemical research and potential drug development (Bektaş et al., 2007).
Potential Antimicrobial Properties
- Certain derivatives of 1,2,4-triazine, to which the compound is related, have shown antimicrobial activities. This indicates potential research avenues in developing new antimicrobial agents, a field of significant importance due to increasing antibiotic resistance (Jadhav et al., 2017).
Molecular and Electronic Analysis
- The electronic properties of similar compounds have been studied, indicating the potential for their use in electronic materials or sensors. Understanding their electronic, optical, and structural properties is essential for developing novel materials for technological applications (Beytur & Avinca, 2021).
Anticancer Research
- Some derivatives of 1,2,4-triazine have been evaluated for their anticancer activities. This suggests the possibility that 3-(methyl(phenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one or its derivatives could be researched further for potential use in cancer treatment (Bekircan et al., 2008).
Mechanism of Action
Future Directions
The study and development of new triazine derivatives is an active area of research, with potential applications in fields such as medicine, agriculture, and materials science . This compound, with its combination of a triazine ring and various functional groups, could be of interest for future investigations.
properties
IUPAC Name |
3-(N-methylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-8-10-14(11-9-13)12-16-17(23)19-18(21-20-16)22(2)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJBXNGURXVYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-amine](/img/structure/B2723016.png)


![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2723024.png)
![Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2723026.png)
![2-cyclopropyl-5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2723027.png)

![4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2723030.png)



![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2723036.png)
![(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid](/img/no-structure.png)